Agathadiol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to agathadiol diacetate, such as norlignans (e.g., agatharesinol) and their derivatives, involves complex chemical processes. One notable method involves the conversion of p-methoxyacetophenone into various intermediates, leading to the stereoselective production of dimethylagatharesinol acetonides and their subsequent transformations into targeted norlignans (Beracierta & Whiting, 1978). Another approach detailed the biosynthesis of agatharesinol, a closely related compound, providing insights into the enzymatic processes involved in its natural formation, highlighting the phenylpropanoid pathway's role (Imai, Nomura, & Fukushima, 2006).

Molecular Structure Analysis

The molecular structure of agathadiol and its derivatives, like agatharesinol, is characterized by specific mass spectroscopic ions, which provide insights into the compound's structural details. For instance, the study by Imai et al. (2006) used gas chromatography-mass spectrometry (GC-MS) to analyze the molecular structure of agatharesinol formed from deuterium-labeled precursors, revealing the substitution patterns indicative of its complex phenolic structure.

Chemical Reactions and Properties

This compound and related compounds participate in various chemical reactions, reflecting their chemical properties. For example, the palladium-catalyzed diacetoxylation of alkenes, producing diacetates efficiently and diastereoselectively, demonstrates the types of chemical transformations these compounds can undergo (Park, Lee, Yoo, & Jung, 2010).

Physical Properties Analysis

The physical properties of this compound, including its derivatives and related compounds, are crucial for understanding its behavior in different environments. For instance, the synthesis and structural revision studies often discuss the compound's crystallinity, melting points, and NMR parameters, providing a foundation for understanding its physical characteristics.

Chemical Properties Analysis

The chemical properties of this compound are closely linked to its reactivity and interactions with other substances. Studies on related compounds have explored various reactions, including enzymatic acetylation and cyclization processes, offering insights into their chemical behavior and potential for transformation (Edin & Bäckvall, 2003).

Scientific Research Applications

Agathadiol, a labdane diterpenoid from juniper berries, has been identified as a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R). This property was discovered through bioactivity-directed fractionation of a juniper berries acetone extract. Agathadiol could be obtained by semisynthesis from agathic acid, a major constituent of Manila copal (Salamone et al., 2021).

In a study on cationic cyclization of bicyclic diterpenes, manool and agathadiol were shown to cyclize in formic acid to the 13-epimeric pimara-8,15-dienes and 14α-hydroxyhibane derivatives. This work also discusses the mechanistic and biosynthetic implications of these results in relation to other work involving cations in tetracyclic diterpenes (Edwards & Rosich, 1968).

Another study provided insight into the extractives of jack pine bark, where a new natural product, (+)-13-epimanoyl oxide, was isolated along with other diterpenes including agathadiol. This study also identified four serratenediol-related triterpenes, esters of ferulic acid, pinosylvin dimethyl ether, a series of phytosterols, waxes, fatty acids, and resin acids (Bower & Rowe, 1967).

Safety and Hazards

properties

IUPAC Name |

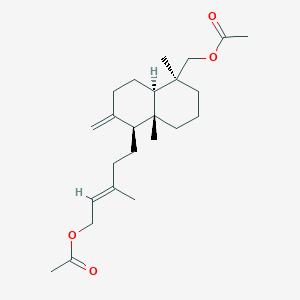

[(E)-5-[(1S,4aR,5S,8aR)-5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHXIQMBWNFUCB-AOYOYUNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)COC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)

![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)